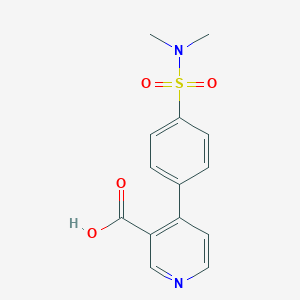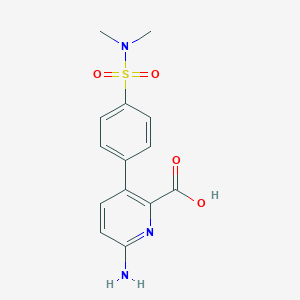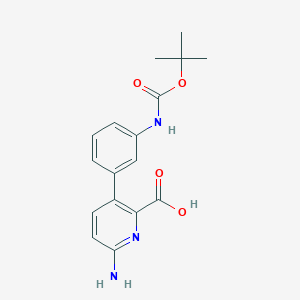
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% (2-BHAP-95) is a synthetic compound of the pyridine family which is used in a variety of scientific research applications. It is a chiral compound, meaning it has two stereoisomers, and is known for its wide range of biological and physiological effects.
Mechanism of Action
The mechanism of action of 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound binds to specific proteins in the body, which leads to changes in the activity of those proteins. This can lead to a variety of biochemical and physiological effects, depending on the protein that is targeted.
Biochemical and Physiological Effects
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects, such as increased alertness and improved memory. In addition, 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% has been shown to have a protective effect against oxidative stress, and it has been shown to have anti-inflammatory and anti-cancer activity.
Advantages and Limitations for Lab Experiments
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high yield of 95%. It is also a chiral compound, which makes it useful for synthesizing chiral pharmaceuticals. However, it is important to note that 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Future Directions
There are a variety of potential future directions for research on 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95%. One potential direction is to further investigate its mechanism of action, in order to better understand its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95%, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential side effects of 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95%, in order to ensure its safe and effective use in laboratory experiments.
Synthesis Methods
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% is synthesized from the reaction of 2-aminophenol and 3-bromopropionic acid in the presence of a base catalyst. The reaction is carried out in a three-step process: (1) the formation of the intermediate 3-bromo-2-hydroxypropionic acid, (2) the condensation of the intermediate with 2-aminophenol to form the desired product, and (3) the deprotection of the product with a base catalyst. The reaction is carried out in a polar solvent such as methanol or ethanol, and the yield of the product is typically 95%.
Scientific Research Applications
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used in the synthesis of chiral pharmaceuticals and it has been used as a building block in the synthesis of a variety of heterocyclic compounds. It is also used in the synthesis of polymers, as a ligand in asymmetric catalysis, and as a reagent for the synthesis of a variety of organic compounds.
properties
IUPAC Name |
tert-butyl N-[3-(5-hydroxypyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-5-11(9-12)14-8-7-13(19)10-17-14/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMSLVCTIBXHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)


![6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415908.png)


![5-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415947.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415966.png)